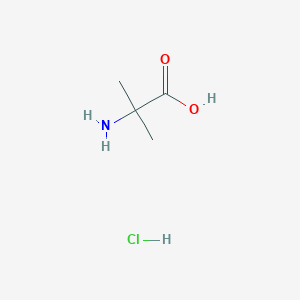![molecular formula C18H20N2O2 B2433053 1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridin-2-one CAS No. 2411263-07-3](/img/structure/B2433053.png)
1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridin-2-one, commonly known as CBAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CBAP is a pyridinone derivative that has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Mecanismo De Acción
CBAP has been found to exert its biological effects through various mechanisms. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 and lipoxygenase. CBAP has also been found to activate certain signaling pathways, including the nuclear factor-kappa B pathway. Furthermore, CBAP has been found to modulate the expression of certain genes, including those involved in inflammation and apoptosis.
Efectos Bioquímicos Y Fisiológicos
CBAP has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. CBAP has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Furthermore, CBAP has been found to induce apoptosis in cancer cells, making it a potential candidate for the development of anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBAP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with high purity. CBAP also has several biological activities, making it a useful tool for studying various biological processes. However, CBAP also has certain limitations. It has low solubility in aqueous solutions, making it difficult to use in certain experiments. CBAP also has limited bioavailability, which may affect its efficacy in certain applications.
Direcciones Futuras
There are several future directions for the study of CBAP. One potential direction is the development of CBAP-based fluorescent probes for imaging biological systems. Another direction is the development of CBAP-based enzyme inhibitors for the treatment of various diseases. Furthermore, the anticancer properties of CBAP could be further studied for the development of novel anticancer drugs. Finally, the limitations of CBAP could be addressed by developing new methods for increasing its solubility and bioavailability.
Conclusion:
In conclusion, CBAP is a pyridinone derivative that has several potential applications in scientific research. It has been extensively studied for its biological activities, including anti-inflammatory, antioxidant, and anticancer properties. CBAP has been synthesized using various methods and has been found to exert its effects through various mechanisms. Although CBAP has several advantages for use in lab experiments, it also has certain limitations. There are several future directions for the study of CBAP, including the development of CBAP-based fluorescent probes and enzyme inhibitors.
Métodos De Síntesis
CBAP can be synthesized using various methods, including the reaction of 3-[(2-bromo-5-methylphenyl)amino]cyclobutene with 2-pyridone in the presence of a palladium catalyst. Another method involves the reaction of 3-[(2-bromo-5-methylphenyl)amino]cyclobutene with 2-hydroxypyridine in the presence of a copper catalyst. These methods have been optimized to produce high yields of CBAP with high purity.
Aplicaciones Científicas De Investigación
CBAP has been extensively studied for its potential applications in scientific research. It has been found to have several biological activities, including anti-inflammatory, antioxidant, and anticancer properties. CBAP has also been studied for its potential use as a fluorescent probe for imaging biological systems. Furthermore, CBAP has been found to inhibit the activity of certain enzymes, making it a potential candidate for the development of enzyme inhibitors.
Propiedades
IUPAC Name |
1-[3-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18-9-1-2-10-19(18)15-7-4-8-17(11-15)22-13-16-12-20(16)14-5-3-6-14/h1-2,4,7-11,14,16H,3,5-6,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLLCDSWCBBGMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC2COC3=CC=CC(=C3)N4C=CC=CC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

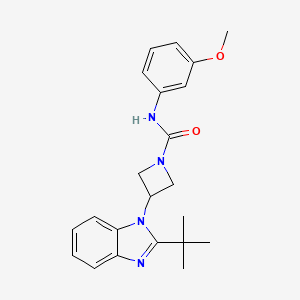
![4-[4-(3-methoxypropyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2432971.png)
![2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile](/img/structure/B2432972.png)
![methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2432973.png)
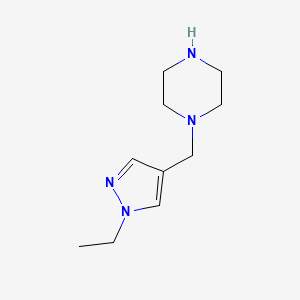
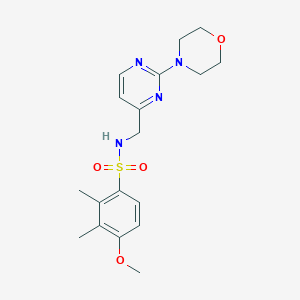
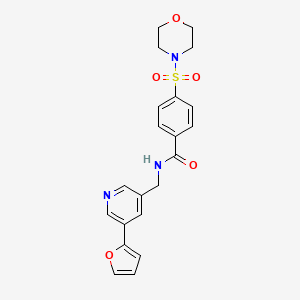
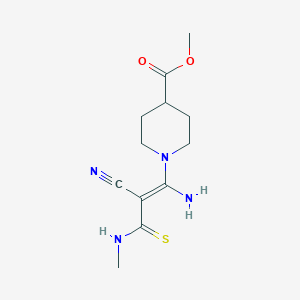
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea](/img/structure/B2432981.png)
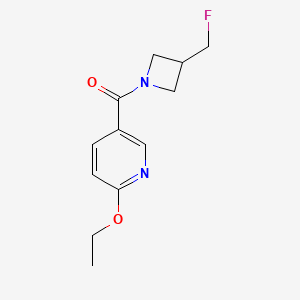
![3-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2432984.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2432985.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2432986.png)
